2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxyphenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(3-ethoxyphenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(3-methylphenyl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and methoxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H13ClFNO2 |
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Molecular Weight |
293.72 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-11-5-2-4-10(8-11)18-15(19)9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
NWOFGXWSJIDQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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